molecular formula C11H14ClN B1599825 1-(3-Chlorophenyl)piperidine CAS No. 102563-84-8

1-(3-Chlorophenyl)piperidine

Cat. No. B1599825
M. Wt: 195.69 g/mol
InChI Key: YJBPOWXASJSUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Chlorophenyl)piperidine” is a chemical compound with the CAS Number: 102563-84-8 . It has a molecular weight of 195.69 and its IUPAC name is 1-(3-chlorophenyl)piperidine .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)piperidine” is represented by the linear formula C11H14ClN . The InChI code for this compound is 1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chlorophenyl)piperidine” include a molecular weight of 195.69 .

Scientific Research Applications

  • Neurotransmitter Regulation

    • Field : Neuropharmacology .
    • Summary : Piperidine derivatives may be involved in the regulation of neurotransmitters, which are chemical substances produced in the brain and used by brain cells to communicate between themselves .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : This regulation may improve night sleep and indirectly decrease daytime symptoms .
  • Cholinesterase Inhibition

    • Field : Pharmacology .
    • Summary : Piperidine derivatives have been used in the design of several cholinesterase inhibitors such as donepezil, rivastigimine, tacrine, ensaculin, and galantamine .
    • Methods : These inhibitors prevent the cholinesterase enzyme from hydrolyzing the neurotransmitters .
    • Results : They have been used for the treatment of cognitive dysfunction and memory loss of Alzheimer’s Disease patients .
  • Synthetic Routes

    • Field : Organic Chemistry .
    • Summary : There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
    • Methods : Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Pharmaceutical Relevance

    • Field : Pharmacology .
    • Summary : Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH .
    • Methods : Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
    • Results : Piperine reduces the level of Bcl-2 and increases the level of Bax-2 and this high Bax:Bcl-2 ratio leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells and piperidine along with maintaining high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Safety And Hazards

Safety information for “1-(3-Chlorophenyl)piperidine” includes the recommendation to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Chlorophenyl)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBPOWXASJSUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436919
Record name 1-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)piperidine

CAS RN

102563-84-8
Record name 1-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorophenyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(3-Chlorophenyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)piperidine

Citations

For This Compound
7
Citations
C Desmarets, R Schneider, Y Fort - Tetrahedron, 2001 - Elsevier
Unsymmetrical 1,3-diaminobenzenes and diaminopyridines were efficiently prepared by reaction of 3-chloroanilines and chloroaminopyridines with amines via a nickel-catalysed …
Number of citations: 46 www.sciencedirect.com
C Desmarets, R Schneider, Y Fort - Tetrahedron Letters, 2001 - Elsevier
Selective monoamination of aryl and heteroaryl dichlorides has been carried out using a catalyst combination of Ni(0) associated to 2,2′-bipyridine. The synthesis of novel 3-…
Number of citations: 67 www.sciencedirect.com
BE Metze, A Bhattacharjee - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 4 www.thieme-connect.com
M Hajós, WE Hoffmann, RJ Weaver - Journal of Pharmacology and …, 2003 - ASPET
It is established that the serotonin system modulates hippocampal functions by regulating neuronal activity of both the medial septum and hippocampus. Inhibition of serotonin neurons …
Number of citations: 59 jpet.aspetjournals.org
LG Harsing Jr, I Gacsalyi, G Szabo, E Schmidt… - Pharmacology …, 2003 - Elsevier
The in vitro and in vivo pharmacology of two glycine transporter-1 (GlyT1) inhibitors, N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)-propyl]sarcosine (NFPS) and R,S-(+/−)N-methyl-N-[(4…
Number of citations: 122 www.sciencedirect.com
TD Senecal - 2013 - dspace.mit.edu
Chapter 1 Nucleophilic trifluoromethyl sources were systematically examined in stoichiometric palladium experiments to determine the most efficient class of reagents for …
Number of citations: 2 dspace.mit.edu
H He, Q Lin, X Liu, Y Yang, Y Zhou, Y Jia… - Synthetic …, 2012 - Taylor & Francis
A practical, rapid, and efficient reaction using microreactors for the direct N-alkylation from aniline derivatives and alkyl dihalides has been achieved in the presence of aqueous …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.